REACTION_CXSMILES
|
[H-].[Na+].[N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][CH:4]=1.Br.Br[CH2:14][CH2:15][CH2:16][NH2:17]>O1CCCC1>[N:3]1([CH2:14][CH2:15][CH2:16][NH2:17])[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[CH:4]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
812 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1=CNC2=C1C=CC=C2
|
Name
|
3-bromopropylamine hydrobromide
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
Br.BrCCCN
|
Name
|
|
Quantity
|
676 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepare
|
Type
|
TEMPERATURE
|
Details
|
Reflux the mixture for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
reflux the mixture for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate to an oil
|
Type
|
EXTRACTION
|
Details
|
basify with sodium hydroxide and extract with ethyl acetate (3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the combined organic layers to an oil
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC2=C1C=CC=C2)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 mg | |
YIELD: CALCULATEDPERCENTYIELD | 26.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |